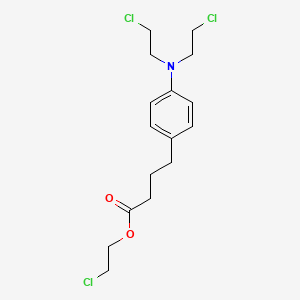

![molecular formula C11H13NO3S B1432410 (2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid CAS No. 1309040-01-4](/img/structure/B1432410.png)

(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid

Overview

Description

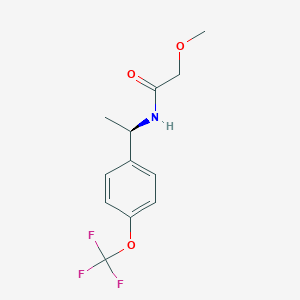

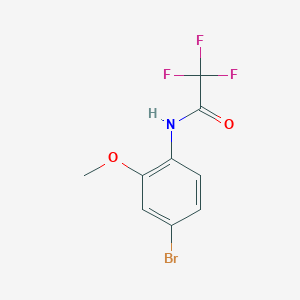

(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid, also known as PAPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPA belongs to a class of molecules called thiol-reactive compounds, which have been shown to have anti-inflammatory and immunomodulatory effects. In

Scientific Research Applications

Applications in pH Imaging and Molecular Spectroscopy

One notable application is in the field of pH imaging using hyperpolarized C magnetic resonance spectroscopy. Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), closely related to the compound , have been applied to achieve rapid NMR- and MRI-based pH measurements. This application exploits the sensitive pH-dependence of its C chemical shift within the physiological range, indicating its potential in biomedical imaging and diagnostics (Flavell et al., 2015).

Chemo-Enzymatic Synthesis and Structural Characterization

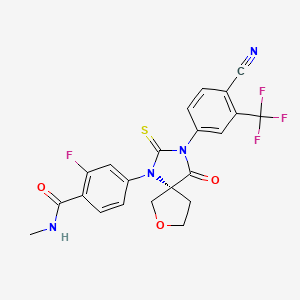

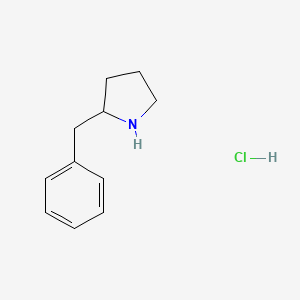

Another area of research involves the chemo-enzymatic synthesis, structural, and stereochemical characterization of compounds derived from racemic forms of similar structures. For instance, the study on alminoprofen, a racemic drug, elucidates the synthesis and intrinsic degradation kinetics of its diastereomers, highlighting the importance of stereochemistry in pharmacokinetics and drug metabolism (Baba et al., 2018).

Synthesis and Antitumor Activities

Research on the synthesis of enantiomers related to the compound has shown certain selective anti-tumor activities. This demonstrates the compound's relevance in the development of novel anticancer agents, where the configuration may influence the therapeutic efficacy (Xiong Jing, 2011).

Molecular Docking Analysis for Anticancer Drugs

Studies have also focused on the synthesis of related compounds and their evaluation as potential anticancer drugs through molecular docking analysis. This approach aids in understanding the interaction between the synthesized compounds and biological targets, providing insights into the development of targeted cancer therapies (Sharma et al., 2018).

Polycyclic Derivative Synthesis

Additionally, the compound's derivatives have been used in the synthesis of polycyclic 2H-Pyran derivatives through intramolecular hetero-Diels-Alder reactions. This research highlights the compound's utility in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities (Bogdanowicz-Szwed & Pałasz, 2001).

properties

IUPAC Name |

(2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQHBMGKIUWBHB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)